
5-Ethynyl-2-fluoroaniline
概要
説明
5-Ethynyl-2-fluoroaniline is a compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, and 1 fluorine atom . The InChI code for this compound is 1S/C8H6FN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2 .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .科学的研究の応用
Radioligand Imaging in Neuroscience
5-Ethynyl-2-fluoroaniline derivatives have been explored in the context of neuroscience, particularly for imaging brain receptors using positron emission tomography (PET). For instance, [11C]SP203, a compound related to this compound, was synthesized and evaluated for imaging metabotropic glutamate 5 receptors (mGluR5) in the monkey brain. This research is significant as it contributes to the understanding of neuroreceptor dynamics in various neurological conditions and can aid in the development of new therapies (Siméon et al., 2012).
Cancer Research
In the field of cancer research, derivatives of this compound have been utilized in the synthesis of novel antitumor compounds. For example, the interaction of 5-fluoro-2-iodoaniline with various arylsulfonyl chlorides led to the development of compounds that showed selective inhibition of cancer cell lines. This highlights the potential of this compound derivatives in the development of targeted cancer therapies (McCarroll et al., 2007).
DNA Research and Fluorescence Imaging
The compound has applications in DNA research, where it enhances fluorescence quenching via photoinduced electron transfer. This property is valuable for constructing sensitive sensors for mercury ions and cysteine, demonstrating its utility in biochemical sensing and molecular biology (Zhang et al., 2015).
Diagnostic Tools in Biochemistry
This compound derivatives are used to develop diagnostic tools for assessing biological processes such as translesion DNA synthesis. This application is critical in understanding cellular responses to DNA damage and the mechanisms of mutagenesis and carcinogenesis (Choi & Berdis, 2019).
In Vivo DNA Metabolic Labeling
These compounds have also been used in metabolic labeling of DNA in vivo, offering a less toxic alternative to traditional labeling methods. Their use in zebrafish embryos, for example, allows for detailed analysis of DNA replication and cellular dynamics, which is valuable in developmental biology and genomics (Neef & Luedtke, 2011).
Safety and Hazards
The compound has been classified as a warning under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, which advises wearing protective gloves, clothing, and eye/face protection .
作用機序
Target of Action
It’s worth noting that the compound has been used in research studies related to functional histidines in live cells .
Biochemical Pathways
It has been used in studies related to the profiling of functional histidines in live cells . This suggests that it may have an impact on the biochemical pathways involving histidine residues.
Result of Action
It has been used in studies related to the profiling of functional histidines in live cells , suggesting that it may have an impact on the functionality of these residues.
生化学分析
Biochemical Properties
5-Ethynyl-2-fluoroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with nucleophilic amino acid residues, particularly histidine, in enzyme active sites, metal-binding sites, and protein-protein interaction interfaces . The interaction with histidine is facilitated by the moderate nucleophilicity of the compound, which allows it to selectively label histidine residues in live cells . This selective labeling is crucial for studying the function and activity of enzymes and proteins in biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with histidine residues in proteins can alter the activity of enzymes and other proteins, leading to changes in cellular processes . Additionally, this compound has been used in metabolic labeling experiments to study the effects of cellular stress on transcription and other cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound selectively labels histidine residues in proteins through a singlet oxygen and chemical probe relay labeling method . This method enables high selectivity towards histidine, allowing researchers to study the role of histidine residues in enzymatic catalysis, metal binding, and protein-protein interactions. The labeling of histidine residues can lead to changes in enzyme activity and protein function, ultimately affecting gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term experiments. Studies have shown that this compound can be used in metabolic labeling experiments to monitor changes in transcription and other cellular processes over time . The compound’s stability and ability to selectively label histidine residues make it a valuable tool for studying long-term effects on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxic or adverse effects. Studies have shown that the compound can be delivered through various methods, such as injection or drinking water, to study its effects on cell proliferation and other cellular processes . The optimal concentration of this compound may vary depending on the duration of the experiment and the specific cellular processes being studied.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis and metabolism of nucleic acids and proteins. The compound’s interaction with histidine residues in enzymes and proteins can affect metabolic flux and metabolite levels . Additionally, this compound has been used in metabolic labeling experiments to study changes in transcription and other metabolic processes under different conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to selectively label histidine residues in proteins allows it to be distributed to specific cellular compartments and organelles . This selective labeling is important for studying the localization and function of proteins in different cellular contexts.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to selectively label histidine residues in proteins allows researchers to study the localization and function of proteins in different subcellular compartments . This information is valuable for understanding the role of specific proteins in cellular processes and their potential as therapeutic targets.
特性
IUPAC Name |
5-ethynyl-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDAICHQULLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669735 | |
| Record name | 5-Ethynyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-58-8 | |
| Record name | 5-Ethynyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


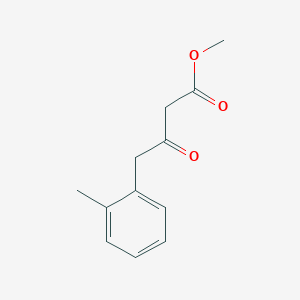


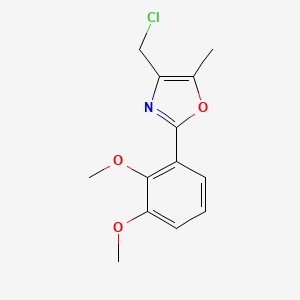
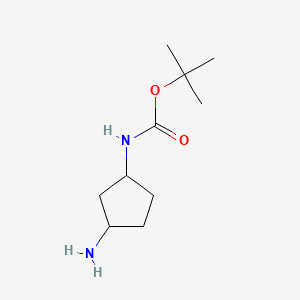
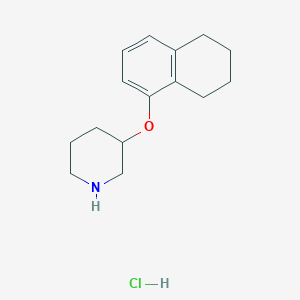
![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)
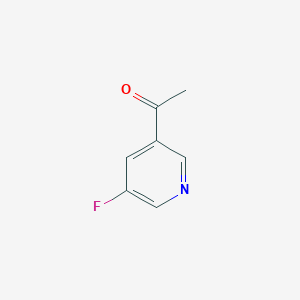

![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)
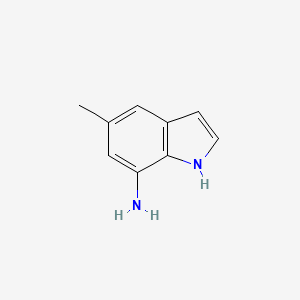

![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)

